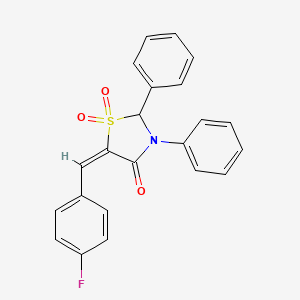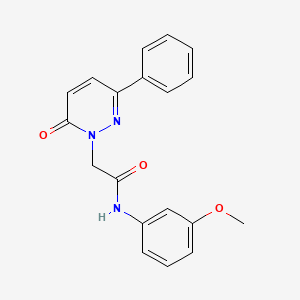
N-(3-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, also known as MPPA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MPPA is a small molecule that has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various disease states. In
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth. In inflammation, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. NF-κB inhibition can lead to the suppression of pro-inflammatory cytokines and chemokines, resulting in the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In inflammation, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the immune response. This compound has also been shown to reduce the production of nitric oxide (NO), which is involved in the regulation of blood pressure and immune response.
実験室実験の利点と制限
N-(3-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the growth of cancer cells and reduce inflammation, and its potential for further optimization and development. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, including its potential use in combination with other drugs or therapies, its optimization for specific cancer types or inflammatory diseases, and its potential use as a diagnostic tool for cancer or inflammation. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to optimize its synthesis and production for further clinical development. Overall, this compound has shown promise as a potential therapeutic agent for cancer and inflammation, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(3-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide involves the reaction of 3-methoxybenzaldehyde with 3-phenyl-1(6H)-pyridazinone in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable option for further research.
科学的研究の応用
N-(3-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide has been studied for its potential therapeutic applications in cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-9-5-8-15(12-16)20-18(23)13-22-19(24)11-10-17(21-22)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDKQFXHFYEJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

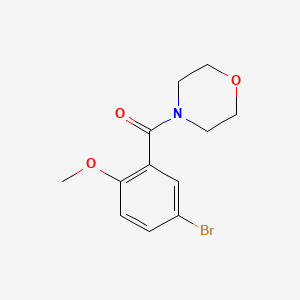
![6-[2-(3-methyl-2-thienyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5435932.png)
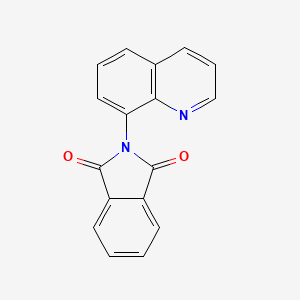
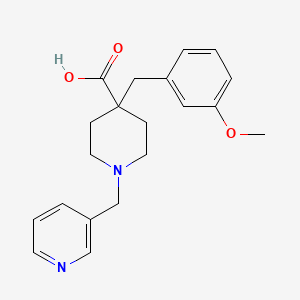
![(3S*,4R*)-4-(hydroxymethyl)-1-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-3-piperidinol](/img/structure/B5435950.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435957.png)
![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5435962.png)
![N-[1-(3-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5435972.png)
![N~4~-(2-fluorobenzyl)-7-[(methylamino)acetyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5435974.png)
![1-[2-(4-isopropylpiperazin-1-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5435982.png)
![(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5435985.png)
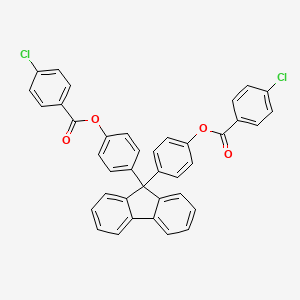
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5435994.png)
